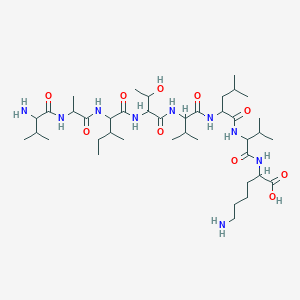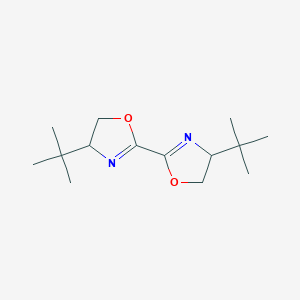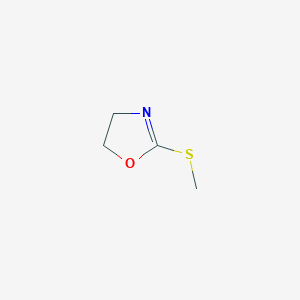
Promestrienum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Promestrienum is a synthetic estrogen analog, primarily used in topical estrogen therapy. It is applied for the treatment of vulvovaginal atrophic symptoms and to accelerate wound healing following vulvovaginal surgery or trauma . The molecular formula of this compound is C22H32O2, and it has a molecular weight of 328.5 g/mol .
Análisis De Reacciones Químicas
Promestrienum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Promestrienum has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic estrogens and their interactions with various reagents.
Biology: this compound is used in research to understand the effects of synthetic estrogens on cellular processes and gene expression.
Medicine: It is applied in clinical studies to evaluate its efficacy in treating vulvovaginal atrophy and promoting wound healing.
Industry: This compound is used in the formulation of topical creams and ointments for therapeutic purposes.
Mecanismo De Acción
Promestrienum exerts its effects by binding to estrogen receptors in the target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and repair processes .
Comparación Con Compuestos Similares
Promestrienum is similar to other synthetic estrogens such as estradiol and ethinylestradiol. it is unique in its minimal systemic absorption when applied topically, reducing the risk of systemic estrogenic effects. Similar compounds include:
Estradiol: A natural estrogen used in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins for contraceptive purposes.
This compound’s uniqueness lies in its targeted topical application, which minimizes systemic exposure and associated risks.
Propiedades
IUPAC Name |
17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKNLFTJBHTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860566 |
Source


|
| Record name | 17-Methoxy-3-propoxyestra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)


![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
![tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate](/img/structure/B13397044.png)
![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one](/img/structure/B13397045.png)

![Cobalt(3+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B13397065.png)

